5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
The primary targets of 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit CDK2, leading to significant growth inhibition of various cell lines . Similarly, it inhibits TRKA, resulting in the inhibition of the proliferation of certain cell lines .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by this compound can therefore disrupt these pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoroacetic acid, to form the pyrazolo[3,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
- Formation of the pyrazole ring.
- Fusion with a pyridine ring through cyclization reactions.
- Functionalization to introduce benzyl, methyl, and phenyl groups at specific positions on the core structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its ability to interact with enzymes and receptors makes it a candidate for anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, derivatives of this compound are explored for their use in agrochemicals and dyes. Their stability and reactivity make them suitable for various applications, including the development of new pesticides and colorants.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the dione functionality, which may alter its reactivity and biological activity.
6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the benzyl group, potentially affecting its interaction with biological targets.
5-benzyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
The presence of benzyl, methyl, and phenyl groups in 5-benzyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione provides a unique combination of steric and electronic effects, enhancing its potential as a versatile scaffold in drug design and other applications.
Properties
IUPAC Name |
5-benzyl-6-methyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-16(12-14-8-4-2-5-9-14)18(24)17-19(21-13)22-23(20(17)25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSFSOMGOMLRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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